molecular formula C9H13NO2S B13258736 Ethyl 2-amino-3-(thiophen-2-YL)propanoate

Ethyl 2-amino-3-(thiophen-2-YL)propanoate

Cat. No.: B13258736
M. Wt: 199.27 g/mol
InChI Key: AYUYTYORAZVBSE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3-(thiophen-2-yl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-(thiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    2-Aminothiophene: Studied for its biological activities and potential therapeutic applications.

    Thiophene-2-aldehyde: Used in the synthesis of heterocyclic compounds and as a flavoring agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 2-amino-3-(thiophen-2-YL)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring attached to a propanoate backbone, which contributes to its unique chemical properties. The synthesis typically involves the condensation of ethyl acetoacetate with thiophene-2-carboxaldehyde, followed by reductive amination using reducing agents like sodium borohydride.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity through binding interactions.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, including bacteria and fungi .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against yeast-like fungi, with a minimum inhibitory concentration (MIC) of 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus .

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Candida albicans64
Staphylococcus aureus128

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Analogues of this compound have shown promise as effective anticancer agents in preclinical studies, particularly in targeting prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

  • Inhibitor Discovery : A combinatorial chemistry approach was utilized to discover novel inhibitors based on this compound. The study found that specific derivatives exhibited potent inhibitory effects on target proteins involved in disease processes, highlighting the compound's versatility in drug design .
  • Structural Analysis : A detailed structural analysis revealed that the thiophene moiety plays a crucial role in enhancing the compound's biological activity through π-π stacking and hydrophobic interactions with biological targets .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 2-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8H,2,6,10H2,1H3

InChI Key

AYUYTYORAZVBSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CS1)N

Origin of Product

United States

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